Tetrahydropyran-4-boronic acid chemical properties and stability
Tetrahydropyran-4-boronic acid chemical properties and stability
An In-Depth Technical Guide to Tetrahydropyran-4-boronic Acid: Properties, Stability, and Applications
Authored by a Senior Application Scientist
Foreword: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. When combined with the versatile boronic acid functional group, the resulting building block, Tetrahydropyran-4-boronic acid, becomes a powerful tool for drug discovery and complex molecule synthesis. This guide provides an in-depth analysis of its chemical properties, stability considerations, and critical applications, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical & Structural Characteristics
Tetrahydropyran-4-boronic acid, with the IUPAC name (oxan-4-yl)boronic acid, is a saturated heterocyclic organoboron compound.[1] Its structure marries the non-aromatic, oxygen-containing tetrahydropyran ring with a boronic acid group at the 4-position. This unique combination dictates its utility and reactivity.
The boronic acid functional group (-B(OH)₂) is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that underpins its biological activity and applications in chemical sensing.[2] The THP ring, being a saturated ether, is generally stable and imparts favorable physicochemical properties to parent molecules.[3]
Table 1: Key Physicochemical Properties of Tetrahydropyran-4-boronic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BO₃ | [1][4] |
| Molecular Weight | 129.95 g/mol | [1][4] |
| CAS Number | 1072952-46-5 | [1][4] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Boiling Point | 279.7 ± 50.0 °C (Predicted) | [4][5] |
| Density | 1.11 g/cm³ (Predicted) | [4][5] |
| pKa | 10.21 ± 0.20 (Predicted) | [5] |
Stability, Storage, and Handling: A Critical Overview
The practical utility of any chemical reagent is fundamentally linked to its stability. Boronic acids, as a class, are susceptible to several degradation pathways which must be understood and mitigated.
Intrinsic Stability and Degradation Pathways
Boronic acids are prone to decomposition, which can significantly impact their purity, reactivity, and shelf-life. Key degradation pathways include:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, base, or the presence of transition metals.[6]
-
Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage. Studies on related boronic acids show that in the presence of oxidants like hydrogen peroxide, the boronic acid group can be cleaved to yield an alcohol.[7] The ethereal oxygen in the THP ring could potentially influence oxidative stability, though specific studies on Tetrahydropyran-4-boronic acid's oxidative degradation pathways suggest that C-H abstraction at positions adjacent to the ether oxygen is a potential route under certain oxidative conditions.[8]
-
Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water, it can complicate stoichiometry and reaction kinetics.[2]
The Role of Boronate Esters as Stable Surrogates
To overcome the inherent instability of boronic acids, they are frequently converted into more robust boronate esters, most commonly the pinacol ester (Tetrahydropyran-4-boronic acid pinacol ester, CAS: 1131912-76-9).[9][10][11][12]
-
Enhanced Stability: The pinacol protecting group sterically hinders the boron center, significantly reducing susceptibility to protodeboronation and oxidation.[6] This makes the pinacol ester derivative the preferred reagent for long-term storage and for use in complex, multi-step syntheses.[3][9]
-
Practicality: Pinacol esters are often liquids or low-melting solids, which can be easier to handle and dispense accurately compared to the corresponding free boronic acids.[9][10]
Recommended Storage and Handling Protocols
To ensure the integrity of Tetrahydropyran-4-boronic acid and its derivatives, the following protocols are essential:
-
Storage: The free boronic acid should be stored under inert gas (Argon or Nitrogen) in a tightly sealed container, ideally refrigerated or frozen (-20°C) and protected from moisture and light.[5] The pinacol ester is more stable but should still be stored in a cool (2-8°C), dry place.[10][12]
-
Handling: Always handle in a well-ventilated area or fume hood.[13][14] Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with strong oxidizing agents and strong bases, which are incompatible.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of Tetrahydropyran-4-boronic acid and its pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[3][16][17]
Mechanistic Rationale
The Suzuki-Miyaura coupling involves a catalytic cycle that seamlessly connects the tetrahydropyran moiety to an aryl, heteroaryl, or vinyl halide/triflate. The choice of using the free boronic acid versus the pinacol ester influences the activation step.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Activation & Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[16] This boronate then transfers its organic group (the tetrahydropyran ring) to the palladium center, displacing the halide. This is the key transmetalation step. Boronic esters are generally more reactive than boronic acids in this step.[18]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplar Experimental Protocol: Suzuki Coupling
This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility.
Objective: To couple Tetrahydropyran-4-boronic acid pinacol ester with a generic aryl bromide.
Methodology:
-
Inert Atmosphere Preparation (Causality: Pd(0) catalysts are oxygen-sensitive): To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), Tetrahydropyran-4-boronic acid pinacol ester (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing (Causality: Removes dissolved oxygen which can deactivate the catalyst): Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition (Causality: Solvents solubilize reagents; base is required for boronate formation): Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Reaction (Causality: Thermal energy is required to overcome the activation energy of the catalytic steps): Heat the reaction mixture with vigorous stirring to a specified temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification (Causality: To isolate the product from salts, catalyst, and byproducts): Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of the Tetrahydropyran-4-yl motif via boronic acid chemistry is a strategic decision in modern drug design.
-
Improving Pharmacokinetics: The THP ring is a recognized bioisostere for phenyl and other cyclic systems, often introduced to disrupt planarity, increase sp³ character, and improve metabolic stability and aqueous solubility.[3][19]
-
Boron as a Pharmacophore: The boronic acid group itself is not just a synthetic handle; it is a key pharmacophore in several FDA-approved drugs.[2][20][21] For example, Bortezomib (Velcade®) utilizes its boronic acid to reversibly inhibit the 26S proteasome, a validated target in oncology.[20][21] The Lewis acidic boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a key serine or threonine residue in an enzyme's active site.[2]
The combination of these two valuable motifs makes Tetrahydropyran-4-boronic acid a highly sought-after building block for creating novel therapeutic agents.[3][9]
Analytical Considerations for Quality Control
Accurate purity assessment of boronic acids and their esters is non-trivial due to their reactivity.
Challenges in HPLC Analysis
Standard reversed-phase HPLC (RP-HPLC) methods often use acidic aqueous-organic mobile phases. These conditions can promote the on-column hydrolysis of boronate esters back to the more polar, and often poorly retained, boronic acid.[22][23][24] This artifact complicates purity determination, as it becomes difficult to distinguish between pre-existing boronic acid impurity and that generated during the analysis itself.
Methodologies for Stable Analysis
To obtain accurate analytical data, the method must be designed to suppress this on-column degradation.
Caption: Fig. 2: Recommended workflow to prevent on-column hydrolysis during HPLC analysis.
Key Strategies:
-
Aprotic Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[23]
-
High pH Mobile Phase: At a pH significantly above the pKa of the boronic acid (~9-10), the corresponding boronate ester may be stabilized against hydrolysis.[22][23] Methods using mobile phases buffered to pH > 12 have proven successful.[23]
-
Ion-Pairing Reagents: For the poorly retained boronic acid impurity, adding an ion-pairing reagent to the mobile phase can improve its retention and separation from the ester peak.[22]
By implementing these self-validating analytical strategies, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 49761667, Tetrahydropyran-4-boronic acid". PubChem. [Link]
-
PubMed. "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)". National Library of Medicine. [Link]
- Google Patents. "CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester".
-
Chemdad. "TETRAHYDROPYRAN-4-BORONIC ACID". Nine Chongqing Chemdad Co., Ltd. [Link]
-
ACS Publications. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Chemical Society. [Link]
-
International Journal of Pharmaceutical Research and Applications. "A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate". IJPRA. [Link]
-
MDPI. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective". MDPI. [Link]
-
PubMed. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters". National Library of Medicine. [Link]
-
PubMed. "Strategies for the analysis of highly reactive pinacolboronate esters". National Library of Medicine. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. [Link]
-
ScienceDirect. "Recent developments in the medicinal chemistry of single boron atom-containing compounds". Elsevier. [Link]
-
National Institutes of Health. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". NIH. [Link]
-
ResearchGate. "Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions". ResearchGate. [Link]
-
ResearchGate. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC". ResearchGate. [Link]
-
ResearchGate. "Comparison of reactivity of different boron reagents". ResearchGate. [Link]
-
Wikipedia. "Boronic acid". Wikipedia, The Free Encyclopedia. [Link]
-
ARKAT USA. "Recent progress in the synthesis of pyridinylboronic acids and esters". Arkat USA, Inc. [Link]
Sources
- 1. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyran-4-boronic acid | 1072952-46-5 | Benchchem [benchchem.com]
- 4. TETRAHYDROPYRAN-4-BORONIC ACID CAS#: 1072952-46-5 [m.chemicalbook.com]
- 5. TETRAHYDROPYRAN-4-BORONIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Page loading... [guidechem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 21. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]


